Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate
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Overview
Description
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is a rhodium-based compound known for its catalytic properties. It is widely used in various chemical transformations due to its ability to facilitate reactions such as hydrogenation, intramolecular C-H alkenylation, cycloaddition of enynes, and reductive coupling reactions .
Preparation Methods
The synthesis of Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate typically involves the reaction of rhodium precursors with 1,5-cyclooctadiene and bis(3,5-trifluoromethyl)phenylborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate undergoes various types of chemical reactions, including:
Hydrogenation: This compound acts as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated bonds.
Intramolecular C-H Alkenylation: It catalyzes the formation of carbon-carbon bonds within a molecule, leading to the formation of alkenes.
Cycloaddition of Enynes: This reaction involves the addition of enynes to form cyclic compounds.
Reductive Coupling Reactions: It promotes the coupling of two molecules through the reduction process.
Common reagents used in these reactions include hydrogen gas for hydrogenation, various alkenes and alkynes for cycloaddition, and reducing agents for reductive coupling. The major products formed from these reactions depend on the specific substrates used but generally include hydrogenated products, alkenes, and cyclic compounds.
Scientific Research Applications
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation, alkenylation, and cycloaddition.
Medicine: Research is ongoing to explore its use in medicinal chemistry for the synthesis of complex molecules with potential therapeutic benefits.
Industry: It is used in industrial processes for the large-scale production of chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate involves the coordination of the rhodium center with the substrates, facilitating various chemical transformations. The rhodium center acts as a catalyst by providing a platform for the substrates to interact, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed but generally involve the activation of unsaturated bonds and the formation of carbon-carbon or carbon-hydrogen bonds .
Comparison with Similar Compounds
Bis(1,5-cyclooctadiene)rhodium(I) tetrakis[bis(3,5-trifluoromethyl)phenyl]borate is unique due to its high catalytic activity and selectivity in various chemical reactions. Similar compounds include:
- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Hydroxy(cyclooctadiene)rhodium(I) dimer
These compounds share similar catalytic properties but differ in their specific applications and reaction conditions. This compound stands out due to its ability to catalyze a wide range of reactions with high efficiency .
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.2C8H12.Rh/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;2*1-2-4-6-8-7-5-3-1;/h1-12H;2*1-2,7-8H,3-6H2;/q-1;;;/b;2*2-1-,8-7-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJALYWJSVYWXHY-AUUWQFPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36BF24Rh- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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